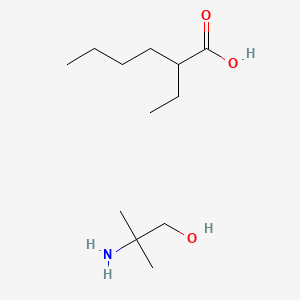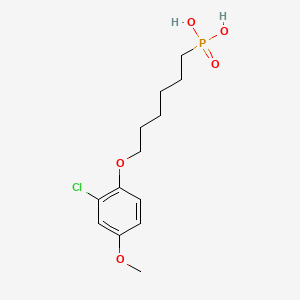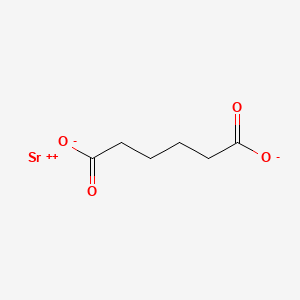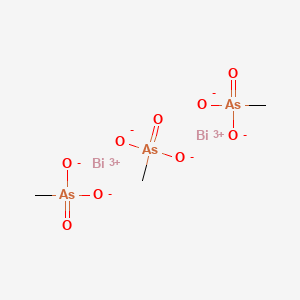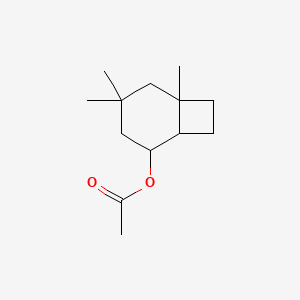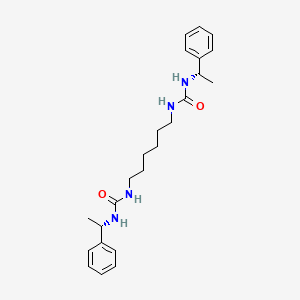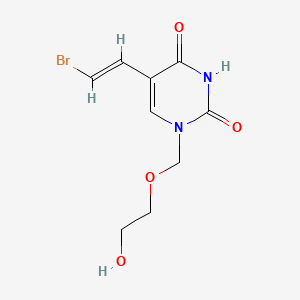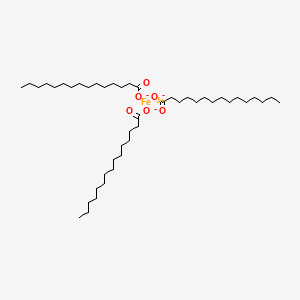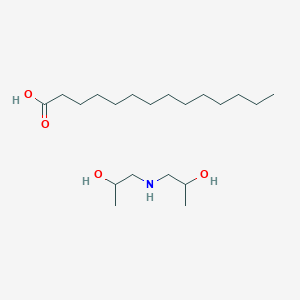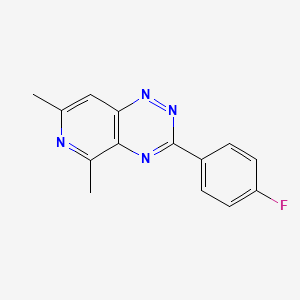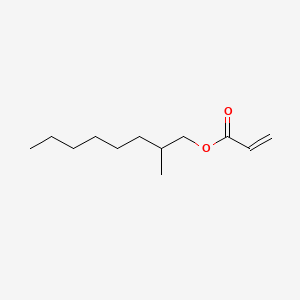
2-Methyloctyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloctyl acrylate is an organic compound with the molecular formula C12H22O2. It is an ester formed from acrylic acid and 2-methyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyloctyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes are designed to optimize the reaction conditions and improve the yield of the product. For example, the reaction of (meth)acryloyl chloride with 2-methyloctanol in the presence of triethylamine in a tubular reactor can achieve high conversion rates and minimize the formation of unwanted side products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyloctyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Addition Reactions: It can participate in radical-mediated thiol-acrylate reactions and Michael addition reactions with thiols.
Common Reagents and Conditions:
Radical Initiators: For polymerization, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Thiol Compounds: For thiol-acrylate reactions, thiol compounds like mercaptoethanol are used under UV irradiation or thermal conditions.
Major Products:
Polymers: The polymerization of this compound results in polymers with applications in various industries.
Thiol-Adducts: The addition of thiols to this compound forms thiol-adducts, which are useful in creating cross-linked polymer networks.
Aplicaciones Científicas De Investigación
2-Methyloctyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing to explore its use in biomedical materials, such as hydrogels for wound healing.
Industry: It is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties
Mecanismo De Acción
The mechanism of action of 2-methyloctyl acrylate primarily involves its ability to undergo polymerization and addition reactions. In polymerization, the acrylate group reacts with radical initiators to form long polymer chains. In thiol-acrylate reactions, the acrylate group reacts with thiols to form cross-linked networks. These reactions are facilitated by the presence of radical initiators or UV light, which generate reactive intermediates that drive the reactions forward .
Comparación Con Compuestos Similares
n-Octyl Acrylate: Similar in structure but lacks the methyl group on the octyl chain.
2-Methyl-1-butyl Acrylate: Similar in structure but has a shorter carbon chain.
Uniqueness: 2-Methyloctyl acrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of the methyl group on the octyl chain influences its reactivity and the properties of the resulting polymers. This makes it particularly useful in applications where specific adhesive and mechanical properties are required .
Propiedades
Número CAS |
93804-45-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2-methyloctyl prop-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-11(3)10-14-12(13)5-2/h5,11H,2,4,6-10H2,1,3H3 |
Clave InChI |
VISWPKGUIWDFQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


